2,3'-Bis(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)-2,2'-bioxirane
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Overview
Description
Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is a synthetic compound derived from lumefantrine, an antimalarial agent. Lumefantrine is commonly used in combination with artemether to treat acute uncomplicated malaria caused by Plasmodium falciparum . The dioxiranyl dimer form of lumefantrine is characterized by the presence of dioxirane rings, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) involves multiple steps, starting with the preparation of lumefantrine. The key steps include:
Formation of Lumefantrine: Lumefantrine is synthesized through a series of reactions involving the condensation of 2,7-dichloro-9-(p-chlorobenzylidene)-fluorene with dibutylamine.
Dioxirane Formation: The dioxirane rings are introduced through the reaction of lumefantrine with a suitable oxidizing agent, such as dimethyldioxirane (DMDO), under controlled conditions.
Industrial Production Methods
Industrial production of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) undergoes various chemical reactions, including:
Oxidation: The dioxirane rings can participate in oxidation reactions, forming epoxides and other oxidized products.
Reduction: Reduction of the dioxirane rings can lead to the formation of alcohols and other reduced species.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Dimethyldioxirane (DMDO), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Transition metal catalysts such as palladium and platinum.
Major Products Formed
The major products formed from these reactions include:
Epoxides: Formed through oxidation of the dioxirane rings.
Alcohols: Formed through reduction of the dioxirane rings.
Substituted Aromatics: Formed through electrophilic substitution reactions.
Scientific Research Applications
Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) has a wide range of scientific research applications, including:
Mechanism of Action
The exact mechanism of action of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is not fully understood. it is believed to exert its effects through:
Inhibition of β-Hematin Formation: The compound forms a complex with hemin, inhibiting the formation of β-hematin, which is essential for the survival of Plasmodium falciparum.
Inhibition of Nucleic Acid and Protein Synthesis: The compound interferes with the synthesis of nucleic acids and proteins in the parasite.
Comparison with Similar Compounds
Similar Compounds
Lumefantrine: The parent compound, used in combination with artemether for antimalarial therapy.
Artemether: Another antimalarial agent often used in combination with lumefantrine.
Chloroquine: A widely used antimalarial drug with a different mechanism of action.
Uniqueness
Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is unique due to the presence of dioxirane rings, which impart distinct chemical properties and potential biological activities . This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C44H24Cl6O2 |
---|---|
Molecular Weight |
797.4 g/mol |
IUPAC Name |
2-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-[3-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxiran-2-yl]oxirane |
InChI |
InChI=1S/C44H24Cl6O2/c45-24-5-1-22(2-6-24)13-32-34-15-26(47)9-11-30(34)40-36(32)17-28(49)19-38(40)42-43(52-42)44(21-51-44)39-20-29(50)18-37-33(14-23-3-7-25(46)8-4-23)35-16-27(48)10-12-31(35)41(37)39/h1-20,42-43H,21H2/b32-13+,33-14+ |
InChI Key |
RONHEUMHVVTOPY-YGUJLFRTSA-N |
Isomeric SMILES |
C1C(O1)(C2C(O2)C3=C4C5=C(C=C(C=C5)Cl)/C(=C\C6=CC=C(C=C6)Cl)/C4=CC(=C3)Cl)C7=CC(=CC\8=C7C9=C(/C8=C\C1=CC=C(C=C1)Cl)C=C(C=C9)Cl)Cl |
Canonical SMILES |
C1C(O1)(C2C(O2)C3=C4C5=C(C=C(C=C5)Cl)C(=CC6=CC=C(C=C6)Cl)C4=CC(=C3)Cl)C7=CC(=CC8=C7C9=C(C8=CC1=CC=C(C=C1)Cl)C=C(C=C9)Cl)Cl |
Origin of Product |
United States |
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